molecular formula C15H15ClF3N3 B13732492 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride

7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride

Cat. No.: B13732492
M. Wt: 329.75 g/mol
InChI Key: IBTRXECDWAQHPE-RVDQCCQOSA-N
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Description

7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, offers a wide range of possibilities in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-diketones can form pyrazole intermediates, which are then further modified to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions, particularly at the pyrazole ring, are common.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride apart is its trifluoromethyl group, which can enhance its biological activity and stability. This unique feature makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H15ClF3N3

Molecular Weight

329.75 g/mol

IUPAC Name

(7E)-7-benzylidene-1-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrazolo[4,3-c]pyridine;hydrochloride

InChI

InChI=1S/C15H14F3N3.ClH/c1-21-13-11(7-10-5-3-2-4-6-10)8-19-9-12(13)14(20-21)15(16,17)18;/h2-7,19H,8-9H2,1H3;1H/b11-7+;

InChI Key

IBTRXECDWAQHPE-RVDQCCQOSA-N

Isomeric SMILES

CN1C\2=C(CNC/C2=C\C3=CC=CC=C3)C(=N1)C(F)(F)F.Cl

Canonical SMILES

CN1C2=C(CNCC2=CC3=CC=CC=C3)C(=N1)C(F)(F)F.Cl

Origin of Product

United States

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